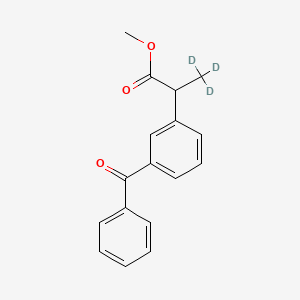

Ketoprofen-d3 Methyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16O3 |

|---|---|

Molecular Weight |

271.32 g/mol |

IUPAC Name |

methyl 2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoate |

InChI |

InChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3/i1D3 |

InChI Key |

BIOCOYIPJQMGTN-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Overview of Deuterated Esters in Contemporary Chemical Research

Contextualization of Ketoprofen-d3 Methyl Ester within Stable Isotope-Labeled Compounds and Chemical Standards

This compound is a deuterated form of Ketoprofen (B1673614) Methyl Ester. usbio.net Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID). scientificlabs.co.uk The "-d3" in its name indicates that three hydrogen atoms in the methyl group have been replaced by deuterium (B1214612) atoms. caymanchem.com

The primary role of this compound in research is to serve as an internal standard for the quantification of ketoprofen and its metabolites in biological samples. caymanchem.comnih.govbiomol.com In analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), this compound is added to samples (e.g., plasma or urine) at a known concentration. nih.govnih.gov

During analysis, the deuterated ester co-elutes with the non-labeled ketoprofen methyl ester but is distinguished by its higher mass. The mass spectrometer detects both the analyte and the internal standard simultaneously. The ratio of their signals allows for precise calculation of the ketoprofen concentration in the original sample, correcting for any sample loss during preparation or variations in instrument response. atlantis-press.comgoogle.com This use of a stable isotope-labeled internal standard significantly improves the accuracy and reliability of quantitative analyses. atlantis-press.com

The synthesis of such labeled compounds can be achieved through various methods, including the use of deuterated precursors in the chemical synthesis process. symeres.com For instance, the esterification of ketoprofen can be carried out using a deuterated reagent to introduce the labeled methyl group. atlantis-press.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₇H₁₃D₃O₃ usbio.net |

| Molecular Weight | 271.33 g/mol usbio.net |

| CAS Number | 1189950-12-6 chemsrc.com |

| Appearance | Pale Yellow Gel usbio.net |

| Application | Internal standard for ketoprofen quantification echemi.com |

Table 2: Comparison of Unlabeled and Labeled Ketoprofen Compounds

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Primary Use |

| Ketoprofen | C₁₆H₁₄O₃ lgcstandards.com | 254.28 lgcstandards.com | Active Pharmaceutical Ingredient scientificlabs.co.uk |

| Ketoprofen Methyl Ester | C₁₇H₁₆O₃ nist.gov | 268.31 nist.gov | Chemical derivative for analysis mdpi.com |

| Ketoprofen-d3 | C₁₆H₁₁D₃O₃ caymanchem.com | 257.3 caymanchem.combiomol.com | Internal standard for ketoprofen caymanchem.combiomol.com |

| This compound | C₁₇H₁₃D₃O₃ usbio.net | 271.33 usbio.net | Intermediate in synthesis, internal standard usbio.net |

Synthetic Methodologies for Ketoprofen D3 Methyl Ester and Analogous Deuterated Compounds

Strategies for Deuterium (B1214612) Incorporation into the Methyl Ester Moiety

The introduction of a deuterated methyl group (CD3) onto the carboxylate function of ketoprofen (B1673614) is a key step in the synthesis of Ketoprofen-d3 Methyl Ester. This can be achieved through several chemical and biochemical methods.

Acid-Catalyzed Esterification with Deuterated Alcohols (e.g., CD3OD)

A straightforward and common method for the synthesis of methyl esters is the Fischer-Speier esterification. In the context of producing this compound, this involves the reaction of ketoprofen with deuterated methanol (B129727) (CD3OD) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds by protonation of the carboxylic acid group, making it more susceptible to nucleophilic attack by the deuterated methanol.

The general mechanism involves the following steps:

Protonation of the carbonyl oxygen of the ketoprofen carboxylic acid.

Nucleophilic attack by the oxygen of the deuterated methanol (CD3OD) on the protonated carbonyl carbon.

Proton transfer from the oxonium ion to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final product, this compound.

This method is widely applicable and can be used for a variety of carboxylic acids. The use of deuterated methanol as the methylating agent ensures the incorporation of the d3-methyl group. chemrxiv.org

Enzymatic Synthesis Approaches for Deuterated Esters

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. acs.org Lipases, in particular, are versatile biocatalysts capable of catalyzing esterification reactions under mild conditions. mdpi.com For the synthesis of deuterated esters, a lipase (B570770) can be used to catalyze the reaction between a carboxylic acid and a deuterated alcohol. acs.orgnih.gov

The enzymatic esterification of ketoprofen with deuterated methanol would involve the use of a suitable lipase, such as Candida antarctica lipase B (CALB), which is known for its broad substrate specificity and stability in organic solvents. mdpi.com The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards ester formation. mdpi.com The enzyme's active site facilitates the condensation of the carboxylic acid and the alcohol, leading to the formation of the ester and water. The use of deuterated methanol as the acyl acceptor results in the desired this compound. acs.orgnih.gov This chemoenzymatic approach combines the efficiency of chemical synthesis with the specificity of biocatalysis. acs.org

Precursor-Based Deuterium Labeling for Ketoprofen Derivatives

An alternative strategy for synthesizing deuterated ketoprofen derivatives involves the use of deuterated precursor molecules. google.com This approach allows for the introduction of deuterium at specific positions within the ketoprofen scaffold, not just the methyl ester group. For instance, to synthesize ketoprofen with a deuterated aromatic ring, a precursor containing a deuterated benzene (B151609) ring could be utilized in a multi-step synthesis. nih.gov

This method often requires more complex synthetic routes compared to direct esterification but offers greater control over the labeling pattern. rsc.org The synthesis might start from commercially available deuterated starting materials or involve a hydrogen-deuterium exchange reaction on a precursor molecule at an early stage of the synthesis. nih.govacs.org For example, highly regioselective hydrogen/deuterium exchange can be performed on electron-rich aromatic rings in acidic deuterium oxide under elevated temperatures. nih.gov

Considerations for Stereochemical Control in Deuterated Analog Synthesis

Ketoprofen is a chiral compound, existing as (S)- and (R)-enantiomers. The (S)-enantiomer is known to be the pharmacologically active form. Therefore, controlling the stereochemistry during the synthesis of deuterated analogs is of significant importance.

Deuteration itself can be used as a tool to stabilize chiral centers. nih.govacs.org This concept, known as Deuterium-Enabled Chiral Switching (DECS), utilizes the deuterium kinetic isotope effect to reduce the rate of enantiomerization, which can be a challenge for molecules with labile chiral centers. nih.govacs.orgacs.org

Several strategies can be employed to achieve stereochemical control:

Use of Chiral Catalysts: Asymmetric synthesis using chiral catalysts can direct the reaction to produce a specific enantiomer. chinesechemsoc.org For instance, in reactions involving radical intermediates, chiral Lewis acids can be used to manipulate the stereoselectivity. chinesechemsoc.org

Chiral Resolution: A racemic mixture of a deuterated ketoprofen analog can be separated into its individual enantiomers using techniques like chiral chromatography or crystallization of diastereomeric salts. nih.gov

Synthesis from Chiral Precursors: Starting the synthesis with a stereochemically pure precursor can ensure the desired stereochemistry in the final product. nih.gov

Density functional theory (DFT) calculations can be a valuable tool to understand and predict the stereochemical outcome of a reaction by modeling the transition states. researchgate.net

Chromatographic and Spectroscopic Purity Assessment of Synthesized Deuterated Compounds

Ensuring the chemical and isotopic purity of the synthesized this compound is critical. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods:

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are used to assess chemical purity by separating the target compound from any unreacted starting materials, byproducts, or other impurities. mdpi.com When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for quantitative bioanalysis, where stable isotopically labeled internal standards like this compound are essential. scispace.com

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another technique used for purity analysis, particularly for volatile compounds. biomol.com

Spectroscopic Methods:

Mass Spectrometry (MS): Mass spectrometry is fundamental for confirming the incorporation of deuterium by determining the molecular weight of the synthesized compound. usbio.netpharmaffiliates.com High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the confirmation of the elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation patterns of isotopically labeled peptides and proteins. plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for structural elucidation, confirming the position of the deuterium label. mdpi.comacs.org The absence or reduced intensity of a proton signal in the ¹H NMR spectrum at a specific chemical shift, coupled with the corresponding signal in the ¹³C NMR spectrum, confirms successful deuteration. For complex mixtures, specialized NMR experiments can be used to trace the carbon skeleton of labeled molecules. acs.org

The combination of these analytical techniques provides a comprehensive assessment of the purity and structural integrity of the synthesized deuterated compound. nih.gov

Advanced Analytical Applications of Ketoprofen D3 Methyl Ester in Scientific Research

Role as an Internal Standard in Quantitative Bioanalytical and Chemical Assays

Stable isotope-labeled compounds, such as Ketoprofen-d3 methyl ester, are considered the gold standard for internal standards in quantitative mass spectrometry. scioninstruments.comscispace.com Their utility stems from the fact that they are chemically almost identical to the analyte of interest, in this case, Ketoprofen (B1673614). This near-identical nature ensures they behave similarly during sample preparation, extraction, and chromatographic separation, thus compensating for variations that can occur during these processes. scioninstruments.comgoogle.com

Mass Spectrometric Quantification Strategies (e.g., GC-MS, LC-MS/MS)

This compound is extensively used as an internal standard for the quantification of ketoprofen in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). caymanchem.comechemi.comsigmaaldrich.com These techniques offer high sensitivity and selectivity, allowing for the precise measurement of ketoprofen concentrations. science.govresearchgate.net

In a typical workflow, a known amount of this compound is added to the sample containing the unknown quantity of ketoprofen before any sample processing steps. nih.gov After extraction and chromatographic separation, the mass spectrometer detects both the analyte (ketoprofen) and the internal standard (this compound). Because they have different masses due to the deuterium (B1214612) atoms, they can be distinguished by the mass spectrometer. The concentration of ketoprofen in the original sample is then determined by comparing the signal intensity of the ketoprofen to that of the known amount of this compound. nih.govamericanlaboratory.com This ratiometric measurement corrects for potential sample loss during preparation and variations in instrument response. scioninstruments.com

Table 1: Applications of this compound in Mass Spectrometry

| Analytical Technique | Application | Matrix | Reference |

| GC-MS | Quantification of Ketoprofen | Urine, Plasma | nih.gov |

| LC-MS/MS | Quantification of Ketoprofen | Biological Tissues | nih.govresearchgate.net |

| LC-MS/MS | Quantification of Ketoprofen | Sewage Sludge | sigmaaldrich.com |

Principles of Isotope Dilution Mass Spectrometry for Enhanced Accuracy

The use of this compound exemplifies the principles of isotope dilution mass spectrometry (IDMS), a powerful technique for achieving high accuracy and precision in quantitative analysis. google.comnih.gov IDMS relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample. acs.org The fundamental assumption is that the stable isotope-labeled internal standard will behave identically to the native analyte throughout the entire analytical procedure, including extraction, derivatization, and ionization in the mass spectrometer. scioninstruments.comresearchgate.net

By measuring the ratio of the mass spectrometric signals of the native analyte to the isotopically labeled internal standard, any variations or losses encountered during the analytical process are effectively canceled out. nih.gov This leads to a more accurate and reproducible quantification than methods relying on external calibration. The specificity of monitoring unique mass transitions for both the analyte and its deuterated analog in techniques like multiple reaction monitoring (MRM) in LC-MS/MS further enhances the selectivity and reliability of the measurement. americanlaboratory.com

Impact of Isotopic Purity on Analytical Method Performance

The accuracy of quantitative analysis using isotope dilution mass spectrometry is directly influenced by the isotopic purity of the deuterated internal standard. rsc.org Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. For instance, this compound should ideally consist only of molecules containing three deuterium atoms. However, in practice, preparations may contain a distribution of isotopologues with fewer or no deuterium atoms (d0, d1, d2). caymanchem.comresearchgate.net

High isotopic purity is crucial because the presence of unlabeled analyte (d0) in the internal standard solution can lead to an overestimation of the analyte concentration in the sample. rsc.org Therefore, the isotopic enrichment of the internal standard must be accurately determined and corrected for in the calculations to ensure the validity of the quantitative results. Techniques like high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to assess the isotopic purity and structural integrity of deuterated compounds. rsc.orgresearchgate.net

Elucidation of Chromatographic Isotope Effects in Deuterated Esters

An interesting phenomenon observed when using deuterated internal standards like this compound is the chromatographic isotope effect. This effect manifests as a difference in retention time between the deuterated compound and its non-deuterated counterpart during chromatographic separation. researchgate.netnih.gov

Characterization of Hydrogen/Deuterium Isotope Effects on Retention Times

In reversed-phase liquid chromatography (RP-LC), deuterated compounds often elute slightly earlier than their corresponding protiated (non-deuterated) analogs. epa.govbioforumconf.com This is attributed to the fact that carbon-deuterium (C-D) bonds are slightly shorter and stronger than carbon-hydrogen (C-H) bonds. These subtle differences in bond properties can lead to a smaller molecular volume and reduced lipophilicity for the deuterated molecule, resulting in weaker interactions with the nonpolar stationary phase of the RP-LC column. bioforumconf.comcchmc.org

The magnitude of the retention time shift is dependent on several factors, including the number of deuterium atoms in the molecule and the specific chromatographic conditions. researchgate.net Generally, a greater number of deuterium substitutions leads to a larger shift in retention time. oup.com While this effect is often small, it is a critical consideration in method development.

Table 2: Observed Isotope Effects on Retention Time

| Compound Pair | Chromatographic System | Observation | Reference |

| Polydeuterated vs. Non-deuterated Laquinimod | Reverse Phase HPLC | Deuterated compounds elute earlier. bioforumconf.com | bioforumconf.com |

| Deuterated vs. Protiated Aromatic Hydrocarbons | Reversed-Phase HPLC | Deuterated compounds elute earlier. epa.gov | epa.gov |

| Olanzapine-d3 vs. Olanzapine | Normal-Phase HPLC-MS/MS | Separation of deuterated and non-deuterated analogs observed. oup.com | oup.com |

Implications for Method Development in Complex Matrices

The chromatographic isotope effect has important implications for the development of robust analytical methods, particularly when analyzing samples in complex matrices. researchgate.netnih.gov If the deuterated internal standard and the analyte separate chromatographically, they may experience different matrix effects. researchgate.net Matrix effects occur when other components in the sample interfere with the ionization of the analyte and internal standard in the mass spectrometer source, leading to ion suppression or enhancement. oup.com

If the analyte and internal standard elute at different times, they may be subjected to different co-eluting matrix components, which can affect their ionization efficiencies differently. researchgate.net This can compromise the ability of the internal standard to accurately compensate for matrix effects, potentially leading to inaccurate quantification. Therefore, during method development, it is crucial to evaluate the chromatographic separation of the analyte and its deuterated internal standard and to optimize conditions to minimize any separation, ensuring they experience the same matrix environment as much as possible. researchgate.net

Utilization as a Reference Standard in Pharmaceutical and Chemical Quality Control

In the stringent environment of pharmaceutical and chemical quality control, the precision and reliability of analytical measurements are paramount. This compound, a stable isotope-labeled derivative of ketoprofen, serves as an invaluable tool in achieving this high standard. Its primary role is as an internal standard in chromatographic and mass spectrometric analyses, ensuring the accuracy and reproducibility of quantitative methods for ketoprofen and its related substances.

Application in Analytical Method Development and Validation

The development and validation of analytical methods are critical steps in the lifecycle of a pharmaceutical product. These processes ensure that the chosen analytical procedure is fit for its intended purpose. This compound is frequently employed as an internal standard during the validation of methods for the quantification of ketoprofen in various matrices, including biological samples and pharmaceutical formulations. veeprho.com

The use of a stable isotope-labeled internal standard like this compound is considered best practice in bioanalytical method validation, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays. This is because it closely mimics the physicochemical properties of the analyte (ketoprofen), but is distinguishable by its mass. This co-elution and similar ionization behavior allow for the correction of variability that may arise during sample preparation, injection, and ionization, leading to more accurate and precise results.

During method validation, several parameters are assessed to demonstrate the reliability of the analytical method. The inclusion of this compound as an internal standard is instrumental in meeting the stringent acceptance criteria for these parameters. A study validating a method for the determination of ketoprofen in human plasma using a deuterated internal standard demonstrated excellent performance, as summarized in the table below.

Table 1: Performance Characteristics of a Validated Bioanalytical Method for Ketoprofen Using a Deuterated Internal Standard

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | >0.99 | ≥0.98 |

| Accuracy | 95-108% | 85-115% |

| Intra-day Precision (%RSD) | 2-3% | ≤15% |

| Inter-day Precision (%RSD) | <15% | ≤15% |

| Recovery | 91.2% to 102.6% | Consistent and reproducible |

Data is illustrative of typical performance and compiled from findings in referenced studies. scienceopen.com

The data presented in Table 1 showcases the high degree of accuracy and precision that can be achieved when a deuterated internal standard is incorporated into the analytical method. The linearity of the method across a defined concentration range is confirmed by a high correlation coefficient (r²), ensuring that the response is proportional to the concentration of the analyte. The accuracy, expressed as the percentage of the nominal concentration, and the precision, measured by the relative standard deviation (%RSD) of replicate measurements, fall well within the accepted limits for bioanalytical method validation. Furthermore, consistent recovery demonstrates the efficiency of the extraction process.

Traceability and Compliance with Pharmacopeial Guidelines (USP, EP)

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish official standards for medicines and other articles. These standards include tests for identity, strength, quality, and purity. For a pharmaceutical product like ketoprofen, the control of impurities is a critical aspect of its quality assessment. veeprho.comnih.gov

The use of a well-characterized reference standard, such as this compound, is essential for ensuring compliance with these pharmacopeial guidelines. While the pharmacopeias may list specific impurities that need to be controlled, the use of an appropriate internal standard in the analytical methods employed for their quantification provides traceability and confidence in the reported results. nih.gov

This compound, as a stable isotope-labeled compound, is not a typical impurity found in the synthesis of ketoprofen. Its utility lies in its role as an analytical tool to accurately quantify the official impurities and the active pharmaceutical ingredient itself. By using a highly pure and well-characterized internal standard, laboratories can ensure that their analytical measurements are traceable to a known standard, a fundamental requirement for regulatory compliance.

The International Conference on Harmonisation (ICH) provides guidelines on the validation of analytical procedures, which are often adopted by regulatory authorities and pharmacopeias. These guidelines emphasize the need for robust and reliable analytical methods. The use of an internal standard like this compound directly contributes to the robustness of the method by compensating for minor variations in analytical conditions, thereby ensuring the consistent quality of the pharmaceutical product.

In essence, while this compound may not be directly mentioned in pharmacopeial monographs for ketoprofen, its application as an internal standard is a key element in the analytical procedures that are used to demonstrate compliance with the stringent purity and quality requirements set forth by these regulatory bodies.

Mechanistic and Pathway Elucidation Studies Employing Deuterated Ketoprofen Methyl Ester

Investigation of Ester Hydrolysis Mechanisms

The hydrolysis of ketoprofen (B1673614) methyl ester, a process involving the cleavage of the ester bond to yield the active drug ketoprofen and methanol (B129727), is a critical area of study. This reaction can be influenced by both enzymatic and chemical factors. The use of deuterated analogs, such as Ketoprofen-d3 Methyl Ester, where three hydrogen atoms on the methyl group are replaced by deuterium (B1214612), provides a powerful tool for elucidating the intricate mechanisms of these transformations.

Enzymatic Hydrolysis Pathways of Methyl Esters

The enzymatic hydrolysis of methyl esters, including ketoprofen methyl ester, is primarily mediated by a class of enzymes known as carboxylesterases. smolecule.comasm.org These enzymes are widely distributed in the body, with significant activity found in the liver, intestines, and plasma. smolecule.comnih.gov The hydrolysis process bioactivates the prodrug, releasing the therapeutically active ketoprofen. smolecule.com

The general pathway for enzymatic hydrolysis involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the ester. smolecule.com This leads to the formation of a tetrahedral intermediate, which then collapses to release methanol and form an acyl-enzyme intermediate. Subsequent hydrolysis of this intermediate by water regenerates the free enzyme and releases the active drug, ketoprofen. smolecule.com

Studies on analogous methyl esters of other 2-arylpropionic acids, such as naproxen, have shown that esterases exhibit a broad substrate scope and can hydrolyze various ester derivatives. nih.gov The efficiency and stereoselectivity of this hydrolysis can be influenced by the specific esterase isozyme involved. nih.govjst.go.jp For instance, human carboxylesterase 1 (CES1) and 2 (CES2) are two major enzymes involved in the metabolism of ester-containing drugs, and they exhibit different substrate specificities. smolecule.com

Role of Specific Biocatalysts (e.g., Lipases) in Ester Bond Cleavage

Lipases, another class of hydrolytic enzymes, have been extensively investigated for their ability to catalyze the enantioselective hydrolysis of ketoprofen esters. nih.govconicet.gov.arnih.govmdpi.com This is particularly important as the anti-inflammatory activity of ketoprofen resides primarily in the (S)-enantiomer. mdpi.comtandfonline.com

Lipases from various microbial sources, such as Candida rugosa, Aspergillus niger, and Mucor javanicus, have demonstrated the ability to selectively hydrolyze one enantiomer of a racemic ketoprofen ester, allowing for the kinetic resolution of the racemate. nih.govconicet.gov.arrsc.org For example, lipase (B570770) from Aspergillus niger has been shown to be effective in the enantioselective hydrolysis of ketoprofen methyl ester. nih.gov The efficiency of this process can be significantly enhanced by immobilizing the lipase on various supports, which can improve enzyme stability and reusability. nih.govconicet.gov.ar

The reaction conditions, including the solvent, pH, and temperature, play a crucial role in the activity and enantioselectivity of lipases. nih.govscielo.org.arnih.gov For instance, the hydrolysis of racemic ketoprofen methyl ester using immobilized lipase from Aspergillus niger was found to be most efficient in a phosphate (B84403) buffer at pH 7. nih.govnih.gov The addition of surfactants can also enhance lipase activity, particularly for substrates with low water solubility. nih.gov

| Biocatalyst | Substrate | Key Findings | Reference |

|---|---|---|---|

| Lipase from Aspergillus niger | Racemic Ketoprofen Methyl Ester | Immobilization on silica (B1680970) nanoparticles improved stability and activity over a wide range of pH and temperature. The highest efficiency for resolution was observed in phosphate buffer at pH 7. | nih.govnih.gov |

| Lipase from Candida rugosa | Racemic Ketoprofen 2-chloroethyl Ester | Demonstrated good biocatalytic activity for the kinetic resolution of the ester. | rsc.org |

| Lipase from Aspergillus terreus | Racemic Ketoprofen Vinyl Ester | Immobilization on alginate-cyclodextrin hollow spheres resulted in high enantioselectivity. | mdpi.com |

| Carboxylesterases (e.g., hCE-2) | Ketoprofen Ethyl Ester | Found to be responsible for the stereoselective hydrolysis in HaCaT keratinocytes. | jst.go.jp |

Hydrolytic Stability under Varying Chemical Conditions

The chemical stability of ketoprofen methyl ester is highly dependent on pH. researchgate.netnih.gov Studies on various ester prodrugs of ketoprofen have shown that they are generally more stable in acidic environments and more susceptible to hydrolysis under neutral to alkaline conditions. nih.govresearchgate.net This is a desirable characteristic for oral administration, as it suggests the prodrug would remain intact in the acidic environment of the stomach and undergo hydrolysis in the more neutral pH of the intestines. nih.gov

For a ketoprofen-paeonol conjugate, the maximum stability was observed at a weakly acidic pH of 5.0. researchgate.net In contrast, the hydrolysis of ketoprofen ester prodrugs was found to be more significant at pH 7.4 and 9.5, while they remained stable at pH 1.2. researchgate.net The dissolution of ketoprofen methyl ester itself is also pH-dependent, with significantly higher dissolution in a phosphate buffer of pH 6.8 compared to an HCl buffer of pH 1.2. mdpi.com

Temperature is another critical factor influencing the hydrolytic stability of ketoprofen methyl ester. researchgate.net As with most chemical reactions, an increase in temperature generally leads to an increased rate of hydrolysis.

| Condition | Observation | Reference |

|---|---|---|

| Acidic pH (e.g., pH 1.2) | High stability, minimal hydrolysis. | nih.govresearchgate.net |

| Neutral to Alkaline pH (e.g., pH 6.8, 7.4, 9.5) | Increased susceptibility to hydrolysis. | nih.govresearchgate.netmdpi.com |

| Weakly Acidic pH (e.g., pH 5.0) | Maximum stability observed for a ketoprofen-paeonol conjugate. | researchgate.net |

| Elevated Temperature | Increased rate of degradation. | researchgate.net |

Deuterium Labeling in Degradation Pathway Characterization

Deuterium labeling is an invaluable technique for tracing the metabolic and degradation pathways of drug molecules. acs.org By replacing specific hydrogen atoms with deuterium, researchers can use mass spectrometry to identify and track the formation of metabolites and degradation products, providing unambiguous evidence for proposed fragmentation and transformation mechanisms. researchgate.net Ketoprofen-d3, where the methyl group is deuterated, is particularly useful for studying reactions involving this part of the molecule. daicelpharmastandards.comcaymanchem.commedchemexpress.com

Identification of Degradation By-products and Metabolites

The degradation of ketoprofen can occur through various pathways, leading to a number of by-products and metabolites. Microbial degradation studies have identified several transformation products. For example, the white-rot fungus Trametes versicolor is known to degrade ketoprofen, initially by reducing the ketone group. ethz.ch Other identified microbial metabolites include hydroxylated derivatives. ethz.ch Bacterial and fungal biodegradation can lead to a range of transformation products, though their exact structures often require further confirmation. frontiersin.org

In humans, the primary metabolic pathway for ketoprofen is glucuronidation, where it combines with glucuronic acid in the liver. drugbank.com Another metabolic route involves the reduction of the ketone group to form an alcohol metabolite.

Isotopic labeling, including the use of deuterium, has been instrumental in elucidating the fragmentation pathways of ketoprofen and related compounds in mass spectrometry, which is a key technique for identifying unknown metabolites and degradation products. researchgate.net

Investigation of Photoinduced Processes and Intermediates

Ketoprofen is known to be photolabile and can undergo degradation upon exposure to UV radiation. nih.goviaea.orguq.edu.au This photodegradation can lead to the formation of numerous transformation products. nih.goviaea.org The primary photochemical process is believed to be the decarboxylation of the molecule upon UV excitation, particularly in its deprotonated form. acs.org

The photodegradation of ketoprofen can proceed through several mechanisms, including oxidation, demethylation, and cyclization. nih.gov Eight different transformation products have been identified following UV irradiation of ketoprofen. nih.gov The presence of photosensitizers can influence the degradation process. For instance, in the presence of TiO2, the photodegradation of ketoprofen is significantly enhanced. mdpi.com

Isotopic Tracing for Artifact Formation in Analytical Procedures

The use of isotopically labeled internal standards is a cornerstone of quantitative analysis by mass spectrometry, providing a means to correct for analyte loss during sample preparation and analysis. However, deuterated analogs like this compound also serve a critical role in mechanistic elucidation, particularly in identifying and understanding the formation of analytical artifacts. Artifacts are chemical species that are not originally present in the sample but are formed during sample processing or analysis, potentially leading to erroneous results.

Detailed research into the analysis of ketoprofen in biological matrices has revealed the potential for artifactual formation of its methyl ester. A notable study investigated the unexpected appearance of a peak corresponding to ketoprofen methyl ester during the gas chromatography-mass spectrometry (GC-MS) analysis of horse urine samples intended for basic drug screening. rawdatalibrary.netdoaj.org

The formation of the ketoprofen methyl ester was found to occur during the alkaline liquid-liquid extraction (LLE) procedure. rawdatalibrary.net It was hypothesized that ketoprofen present in the urine reacted with methanol, which was used as the solvent for a spiked internal standard. rawdatalibrary.netdoaj.org This esterification was not a spontaneous chemical reaction but was found to be dependent on the biological matrix itself.

While the aforementioned study identified the artifact and its formation mechanism, the use of a stable isotope-labeled internal standard like this compound is the definitive method to trace and confirm such artifactual formation in a routine analytical workflow. If this compound is used as the internal standard, its signal in the mass spectrometer will be distinct from any non-labeled ketoprofen methyl ester. The detection of a non-labeled ketoprofen methyl ester peak in a sample that originally only contained non-esterified ketoprofen would unequivocally prove that the ester was formed as an artifact during the analytical procedure.

The experimental findings that elucidated the source of the artifact are summarized in the table below.

Table 1: Experimental Conditions for the Formation of Ketoprofen Methyl Ester (KME) Artifact

| Sample Type | Spiked Components | KME Artifact Detected | Conclusion |

| Negative Control Horse Urine | Standard Ketoprofen + Methanol | No | The reaction does not occur spontaneously without a catalyst. rawdatalibrary.net |

| Negative Control Horse Urine | Ketoprofen + Methanol + Lipase | Yes | Lipase enzyme catalyzes the formation of the KME artifact. rawdatalibrary.net |

| Certain Positive Horse Urine Samples | Methanol (from internal standard solvent) | Yes | Endogenous ketoprofen reacts with methanol in the presence of bacterial lipases. rawdatalibrary.net |

This phenomenon is not unique to ketoprofen; the same study noted that a methyl ester artifact for flunixin, another non-steroidal anti-inflammatory drug (NSAID) with a carboxylic acid group, was also formed under similar enzymatic conditions. rawdatalibrary.net These findings underscore the importance of considering potential matrix- and process-induced chemical transformations during method development. The strategic use of isotopic tracers like this compound is an invaluable tool for identifying these pitfalls and ensuring the integrity of analytical data.

Advanced Spectroscopic Characterization and Computational Studies of Deuterated Esters

Vibrational Spectroscopy of Deuterated Methyl Esters

Vibrational spectroscopy, encompassing techniques like Infrared (IR) and Raman spectroscopy, offers profound insights into the molecular vibrations and functional groups within a molecule. For deuterated esters, this method is particularly effective in pinpointing the specific effects of isotopic substitution.

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups in organic molecules. The IR spectrum of a compound reveals absorption bands corresponding to the vibrational frequencies of specific bonds. In the case of Ketoprofen (B1673614) Methyl Ester, the spectrum is characterized by several key absorptions. The two carbonyl groups—the benzoyl ketone and the methyl ester—give rise to strong, distinct stretching vibration bands. Typically, the ketonic carbonyl (C=O) stretch appears around 1655 cm⁻¹, while the ester carbonyl stretch is observed at a higher frequency, near 1740 cm⁻¹. smolecule.comnih.gov

Group vibrational analysis allows for the assignment of these bands to localized vibrations within the molecule. cdnsciencepub.com For the non-deuterated methyl ester, characteristic C-H stretching vibrations of the methyl group are found in the 2800–3000 cm⁻¹ region, while C-H bending (deformation) vibrations appear around 1450 cm⁻¹. researchgate.netcdnsciencepub.com Analysis of the complete spectrum allows for a comprehensive fingerprint of the molecule, confirming the presence of its core structural features. researchgate.netekb.eg

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), significantly alters the vibrational frequencies of the associated bonds. libretexts.org This phenomenon, known as the isotopic effect, is a direct consequence of the increased reduced mass of the vibrating system. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. libretexts.org

For Ketoprofen-d3 Methyl Ester, the replacement of the three hydrogen atoms in the methyl ester group with deuterium atoms (CH₃ → CD₃) leads to predictable shifts in the IR spectrum:

C-D Stretching Vibrations: The C-H stretching frequencies in the 2800-3000 cm⁻¹ region are replaced by C-D stretching vibrations, which appear at much lower frequencies, typically in the 2000–2300 cm⁻¹ range. researchgate.netcdnsciencepub.comcdnsciencepub.com This shift provides a clear spectral window to confirm deuteration.

C-D Bending Vibrations: Similarly, the C-H bending vibrations are shifted to lower wavenumbers.

Carbonyl (C=O) Stretching Frequency: Studies on other deuterated esters, such as methyl acetate (B1210297), have shown that increasing deuteration can cause a small but observable shift to a lower frequency for the C=O stretching vibration. researchgate.netcdnsciencepub.comcdnsciencepub.com This is attributed to changes in vibrational coupling within the molecule.

These shifts are invaluable for confirming the success of the isotopic labeling and for studying the vibrational dynamics of the ester group without interference from C-H bands of the rest of the molecule. nih.gov

Table 1: Comparison of Expected Infrared Absorption Frequencies for Methyl vs. Deuterated Methyl Groups in Ketoprofen Methyl Ester

| Vibrational Mode | Non-Deuterated (-OCH₃) Frequency (cm⁻¹) | Deuterated (-OCD₃) Frequency (cm⁻¹) |

| C-H/C-D Asymmetric & Symmetric Stretch | ~2950, 2850 | ~2250, 2100 |

| C-H/C-D Asymmetric & Symmetric Bend | ~1450 | ~1050 |

| Ester Carbonyl (C=O) Stretch | ~1740 | Slight shift to lower frequency |

Nuclear Magnetic Resonance Spectroscopy for Isotopic Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of organic molecules and is particularly powerful for assessing the position and extent of isotopic labeling. smolecule.comyoutube.com

In the ¹H NMR spectrum of unlabeled Ketoprofen Methyl Ester, the protons of the ester methyl group (-OCH₃) typically produce a sharp singlet at approximately 3.7 ppm. smolecule.com The remaining aromatic and aliphatic protons of the ketoprofen backbone give rise to a complex pattern of multiplets in the aromatic region (~7.3-7.8 ppm) and a quartet for the chiral methine proton (~3.6-3.8 ppm). smolecule.com

For this compound, the most telling feature in the ¹H NMR spectrum is the disappearance or significant reduction in the intensity of the singlet at ~3.7 ppm. The isotopic purity can be quantified by comparing the integration of any residual proton signal at this chemical shift to the integration of a stable proton signal elsewhere in the molecule.

To directly observe the deuterium, ²H (or D) NMR spectroscopy is employed. sigmaaldrich.com A ²H NMR spectrum of this compound would show a signal at the same chemical shift (~3.7 ppm) as the proton signal it replaced, providing direct evidence of the successful incorporation of deuterium at the desired position. youtube.comsigmaaldrich.com This technique is crucial for verifying the structure and determining the precise deuterium enrichment of the compound. sigmaaldrich.com

Table 2: Expected ¹H NMR Chemical Shifts for Ketoprofen Methyl Ester

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | ~7.3 - 7.8 | Multiplet |

| Chiral Methine Proton (-CH) | ~3.6 - 3.8 | Quartet |

| Ester Methyl Protons (-OCH₃) | ~3.7 | Singlet |

| Propionyl Methyl Protons (-CH₃) | ~1.5 | Doublet |

| Note: In this compound, the singlet at ~3.7 ppm would be absent or greatly diminished. |

Mass Spectrometry for Fragmentation Mechanism Delineation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. When coupled with fragmentation techniques, it allows for the detailed study of ion dissociation pathways.

Under conditions such as Electron Ionization (EI), molecules fragment in predictable ways. basicmedicalkey.com The study of these fragmentation patterns is essential for structural elucidation. For methyl esters, common fragmentation pathways include α-cleavage and McLafferty rearrangements. miamioh.edulibretexts.org

Isotopic labeling is a definitive method for clarifying fragmentation mechanisms. fu-berlin.de In this compound, the 3-dalton mass increase of the methyl group serves as a clear label. When the molecule fragments, any fragment retaining the deuterated methyl group will have a mass 3 units higher than its non-deuterated counterpart.

For example, a key fragmentation of the ketoprofen molecular ion (m/z 254 for the unlabeled acid) involves the loss of the propionic acid side chain. basicmedicalkey.comnist.gov By analyzing the fragmentation of this compound, one can unequivocally determine which fragments retain the ester group. This helps to confirm or revise proposed dissociation pathways by tracking the labeled portion of the molecule through the fragmentation cascade. fu-berlin.de

Table 3: Key Mass Fragments of Ketoprofen and the Utility of Deuterium Labeling

| Ion Description | Unlabeled Fragment (m/z) | Labeled Fragment (m/z) | Mechanistic Insight from Labeling |

| Molecular Ion [M]⁺˙ | 268 | 271 | Confirms molecular weight of the labeled compound. |

| Loss of Methoxy (B1213986) Radical [M-∙OCH₃]⁺ | 237 | 237 | Fragment does not contain the methyl group. |

| Loss of Deuteromethoxy Radical [M-∙OCD₃]⁺ | N/A | 237 | Confirms loss of the entire ester methoxy group. |

| Benzoyl Cation [C₆H₅CO]⁺ | 105 | 105 | Confirms this fragment originates from the benzophenone (B1666685) core. |

High-Resolution Accurate Mass Spectrometry (HRAMS), often coupled with liquid chromatography (LC), is indispensable for identifying metabolites in complex biological matrices. mdpi.comnih.gov HRAMS provides highly accurate mass measurements, allowing for the determination of elemental compositions for parent drugs and their metabolites. nih.gov

Stable isotope-labeled compounds like this compound are ideal for use as internal standards in quantitative bioanalysis and as tracers in metabolic studies. nih.govmedchemexpress.com When a mixture of the deuterated drug and a biological sample is analyzed, the drug-related compounds can be easily identified by looking for pairs of peaks separated by 3 daltons (the mass difference between the labeled and any endogenous unlabeled compound). This "isotope pattern" filtering simplifies the complex datasets and allows for the confident identification of metabolites. acs.org

For instance, known metabolites of ketoprofen include hydroxylated species and glucuronide conjugates. nih.gov By administering this compound, researchers can use HRAMS to search for these metabolites, which would exhibit the same 3-dalton shift, confirming their origin from the administered drug and aiding in the elucidation of metabolic pathways. nih.gov

Computational Chemistry and Molecular Modeling of Ester Derivatives

Computational chemistry and molecular modeling have emerged as indispensable tools in the detailed analysis of molecular structures, properties, and reactivity. In the context of deuterated esters, these computational approaches provide profound insights into the subtle yet significant effects of isotopic substitution. This section focuses on the application of quantum chemical simulations and in silico predictions to elucidate the characteristics of this compound.

Quantum Chemical Simulations of Molecular Conformations and Electronic States

Quantum chemical simulations, particularly those employing Density Functional Theory (DFT), are powerful methods for investigating the molecular and electronic structure of complex molecules like this compound. These simulations allow for the precise calculation of molecular geometries, vibrational frequencies, and electronic properties, offering a window into the conformational landscape and the distribution of electrons within the molecule.

The substitution of protium (B1232500) (¹H) with deuterium (²H) in the methyl ester group of ketoprofen introduces a change in the mass of these atoms. While this isotopic substitution does not alter the potential energy surface of the molecule, it does affect the vibrational frequencies of the C-D bonds compared to the C-H bonds. DFT calculations can accurately predict these changes. For instance, a comparative analysis of the vibrational spectra of methyl acetate and its deuterated analogues has shown a noticeable shift in the frequencies associated with the methyl group vibrations. researchgate.net Specifically, the C-H stretching vibrations typically observed in the 3100–2800 cm⁻¹ region are expected to shift to lower frequencies in the deuterated species due to the heavier mass of deuterium.

A conformational study of the parent ketoprofen molecule using DFT has identified several stable conformers. nih.gov The relative energies of these conformers are determined by intramolecular interactions. For this compound, quantum chemical simulations can be employed to re-evaluate the relative stabilities of these conformers, taking into account the altered vibrational contributions from the deuterated methyl group.

| Property | Predicted Effect of Deuteration (-CH₃ to -CD₃) | Computational Method |

| C-D Bond Length | Minimal change compared to C-H bond length. | DFT Geometry Optimization |

| Vibrational Frequencies | Lower frequencies for C-D stretching and bending modes. | DFT Frequency Analysis |

| Zero-Point Energy (ZPE) | Lower ZPE for the deuterated molecule. | DFT Frequency Analysis |

| Rotational Barriers | Potential for slight increase in rotational barriers of the ester group. | DFT Potential Energy Surface Scan |

The electronic states of a molecule, including the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO), are fundamental to its chemical behavior. Quantum chemical calculations can provide a detailed picture of these electronic properties. For this compound, the substitution of hydrogen with deuterium does not change the number of electrons in the molecule. Therefore, the fundamental electronic structure and the nature of the molecular orbitals are expected to remain largely unchanged compared to the non-deuterated counterpart.

In Silico Predictions of Chemical Reactivity and Stability

In silico methods provide a rapid and cost-effective means to predict the chemical reactivity and stability of molecules, including drug candidates and their metabolites. These predictions are often based on the molecule's electronic structure, steric properties, and known metabolic pathways. For this compound, these predictions are particularly valuable for understanding how deuteration of the methyl group can influence its susceptibility to chemical and enzymatic degradation.

A key principle governing the altered reactivity of deuterated compounds is the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. In the context of drug metabolism, the cleavage of a C-H bond is often a rate-limiting step in the enzymatic breakdown of a molecule by cytochrome P450 (CYP) enzymes.

The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. This is known as a primary KIE. For this compound, the metabolic cleavage of the methyl group (N-demethylation) is a potential metabolic pathway. The deuteration of this methyl group is expected to significantly slow down this process.

In silico models that predict drug metabolism can be used to quantify this effect. These models often consider the bond dissociation energies and the accessibility of different sites on the molecule to metabolic enzymes. By inputting the structure of this compound into such models, it is possible to predict a lower rate of metabolism compared to the non-deuterated form. This increased metabolic stability can lead to a longer biological half-life and altered pharmacokinetic profile of the drug. nih.gov

| Parameter | Ketoprofen Methyl Ester | This compound (Predicted) | Rationale |

| Rate of N-demethylation | Normal | Slower | Primary Kinetic Isotope Effect |

| Metabolic Stability | Moderate | Higher | Slower rate of metabolic cleavage |

| Biological Half-life | Shorter | Longer | Reduced metabolic clearance |

Beyond metabolic stability, in silico tools can also predict the chemical stability of a compound under various conditions, such as hydrolysis of the ester group. The stability of the methyl ester group in ketoprofen has been studied, and it is known to be susceptible to hydrolysis, particularly in plasma. aocs.org

The replacement of hydrogen with deuterium in the methyl group is not expected to have a significant direct electronic effect on the carbonyl carbon of the ester, which is the primary site of nucleophilic attack during hydrolysis. Therefore, the rate of chemical hydrolysis is not predicted to be substantially altered by this specific deuteration. However, computational models can be used to simulate the hydrolysis reaction and confirm that the energy barrier for this process is not significantly affected by the isotopic substitution.

Software applications are available that can predict the degradation pathways of pharmaceutical compounds under various stress conditions (e.g., acid, base, light, oxidation). nih.govresearchgate.net By analyzing the structure of this compound, these programs can identify potential degradation products. It is anticipated that the primary degradation pathways, such as hydrolysis to ketoprofen, would be similar to the non-deuterated compound.

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthesis Routes for Highly Specific Deuterium (B1214612) Labeling

The synthesis of isotopically labeled compounds with high precision is crucial for their effective application. For Ketoprofen-d3 methyl ester, the primary focus is on introducing deuterium atoms at specific, stable positions within the methyl ester group. Traditional methods of deuteration, such as acid- or base-catalyzed hydrogen-deuterium exchange, often lack the required specificity and can lead to a mixture of isotopologues.

Emerging synthesis routes are aimed at overcoming these limitations. One promising approach involves the use of deuterated reagents in the final esterification step of ketoprofen (B1673614) synthesis. For instance, reacting ketoprofen with deuterated methanol (B129727) (CD3OD) in the presence of a suitable catalyst can yield this compound with a high degree of isotopic enrichment specifically at the methyl group.

Another innovative strategy is the application of metal-catalyzed reactions. Transition metal catalysts, such as palladium or iridium, can facilitate selective C-H activation and subsequent deuteration. These methods offer the potential for highly regioselective deuterium incorporation, which is critical for applications where the position of the label is paramount. Research in this area is focused on developing catalysts that are not only highly selective but also efficient and scalable for the production of these specialized compounds.

The table below summarizes some potential novel synthesis approaches:

| Synthesis Approach | Description | Potential Advantages |

| Catalytic H-D Exchange | Utilizes transition metal catalysts (e.g., Palladium, Iridium) to activate specific C-H bonds for deuterium exchange with a deuterium source like D2 gas or heavy water. | High regioselectivity, potential for late-stage functionalization. |

| Deuterated Building Blocks | Employs pre-deuterated starting materials in the synthesis of the final molecule. For this compound, this could involve using a deuterated methylating agent. | High isotopic purity at the desired position, avoids non-specific exchange. |

| Photocatalysis | Uses light-activated catalysts to promote deuterium incorporation. This can offer unique selectivity based on the electronic properties of the molecule. | Mild reaction conditions, potential for novel selectivity patterns. |

These advanced synthetic methods are pivotal for producing this compound with the necessary purity and specificity for its diverse applications.

Expanding the Scope of this compound in Biomedical and Environmental Research Methodologies

The primary application of this compound has been as an internal standard in mass spectrometry-based analytical methods. Its utility in this role is well-established for the quantification of ketoprofen in biological matrices such as plasma and urine, which is essential for pharmacokinetic studies. myadlm.orgnih.gov The known mass difference between the deuterated standard and the unlabeled analyte allows for accurate and precise quantification, correcting for variations in sample preparation and instrument response.

Beyond its role as an internal standard, the scope of this compound is expanding into new areas of biomedical and environmental research. In metabolic studies, it can be used as a tracer to investigate the metabolic fate of ketoprofen and its ester derivatives. By tracking the d3-labeled methyl group, researchers can gain insights into esterase activity and the biotransformation pathways of the drug.

In environmental science, the presence and persistence of pharmaceuticals in water sources is a growing concern. Highly sensitive analytical methods are required to detect and quantify these compounds at trace levels. The use of this compound as an internal standard in these methods significantly improves their reliability and accuracy, aiding in the monitoring of environmental contamination. szabo-scandic.com

Future applications may also include its use in imaging techniques. While not as common as other isotopes like 13C or 18F, deuterium can be detected by certain advanced imaging modalities, potentially enabling the visualization of drug distribution in tissues.

Integration of Multi-Omics Approaches with Isotopic Tracing in Systems Biology

Systems biology aims to understand the complex interactions within biological systems. Multi-omics approaches, which involve the simultaneous analysis of different types of biological molecules (e.g., proteins, metabolites), are central to this field. Isotopic tracing is a powerful tool that can be integrated into multi-omics workflows to provide dynamic information about metabolic pathways.

While direct studies integrating this compound into multi-omics platforms are still emerging, the potential is significant. In metabolomics, for instance, the compound could be used to trace the metabolic impact of ketoprofen on cellular pathways. By introducing the labeled compound and analyzing the resulting changes in the metabolome, researchers could identify key enzymes and pathways affected by the drug.

In proteomics, stable isotope labeling is a cornerstone for quantitative analysis. researchgate.net The use of deuterated internal standards, such as this compound, in targeted proteomics can help to accurately quantify specific proteins that interact with the drug or are involved in its mechanism of action. This can provide valuable insights into the molecular targets and off-target effects of ketoprofen.

The integration of data from these different "omics" layers, facilitated by the use of isotopic tracers like this compound, can lead to a more comprehensive understanding of the drug's effects on a systems level. This knowledge is invaluable for drug development, enabling the identification of biomarkers for efficacy and toxicity.

Innovations in Spectroscopic Techniques for Deuterated Compound Analysis

The analysis of deuterated compounds relies heavily on advanced spectroscopic techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for characterizing and quantifying these molecules.

Mass Spectrometry (MS) is fundamental for distinguishing between the deuterated and non-deuterated forms of a compound based on their mass-to-charge ratio. High-resolution mass spectrometry is particularly useful for confirming the exact mass and elemental composition, thereby verifying the incorporation of deuterium. myadlm.org Tandem mass spectrometry (MS/MS) is employed for structural elucidation and to ensure that the deuterium label is in the intended position within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. 1H NMR can be used to confirm the absence of protons at the deuterated positions, while 2H (deuterium) NMR can directly detect the deuterium signal, confirming its presence and location. szabo-scandic.comemerypharma.com Quantitative NMR (qNMR) techniques are also being developed for the precise determination of isotopic enrichment.

Vibrational Spectroscopy , such as Raman spectroscopy, is an emerging technique for the analysis of deuterated compounds. The carbon-deuterium (C-D) bond has a characteristic vibrational frequency that is distinct from that of the carbon-hydrogen (C-H) bond. This allows for the selective detection and imaging of deuterated molecules in complex biological samples with minimal background interference. clearsynth.comnist.gov Stimulated Raman scattering (SRS) microscopy is a particularly promising application for visualizing the subcellular distribution of deuterated drugs. wikipedia.org

The table below highlights key spectroscopic techniques and their applications in the analysis of this compound:

| Spectroscopic Technique | Application for this compound |

| Mass Spectrometry (MS) | Quantification as an internal standard, confirmation of deuterium incorporation, determination of isotopic purity. |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation, localization of deuterium atoms, quantitative analysis of isotopic enrichment. |

| Raman Spectroscopy | Selective detection and imaging in biological systems, potential for in-situ analysis. |

These ongoing innovations in spectroscopic techniques are enhancing the ability to analyze and utilize deuterated compounds like this compound with greater precision and sensitivity.

Establishment of Advanced Reference Standards for Complex Deuterated Analogs

The reliability of analytical measurements is critically dependent on the quality of the reference standards used. For deuterated compounds like this compound, which are often used as internal standards, their own purity and characterization are of utmost importance.

The establishment of certified reference materials (CRMs) for deuterated compounds is a key area of development. Organizations such as the National Institute of Standards and Technology (NIST) play a crucial role in developing and providing these high-quality standards. nist.govnih.gov A CRM for this compound would have a certified value for its isotopic enrichment and chemical purity, providing a traceable standard for laboratories worldwide.

The challenges in establishing these standards include the accurate determination of isotopic enrichment, the assessment of positional isomers of the deuterium label, and ensuring the long-term stability of the material. A combination of analytical techniques, including high-resolution mass spectrometry and quantitative NMR, is typically required for the comprehensive characterization of these standards.

As the use of deuterated compounds in regulated environments such as clinical diagnostics and environmental monitoring increases, the demand for well-characterized and certified reference materials will continue to grow. The development of advanced reference standards for complex deuterated analogs is essential for ensuring the accuracy, comparability, and traceability of analytical data across different laboratories and over time.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of Ketoprofen-d3 Methyl Ester in transesterification reactions?

- Methodological Answer : Key parameters include catalyst type (acidic vs. basic), catalyst concentration (0.5–1.5 wt%), molar ratio of alcohol to substrate (e.g., 1:6–1:12), and reaction temperature (25–60°C). For example, basic catalysts like KOH or NaOH accelerate reaction rates but require anhydrous conditions, while acidic catalysts are preferable for substrates with high free fatty acid content . The Taguchi experimental design (orthogonal arrays) can systematically optimize these parameters with minimal experimental runs .

Q. How can researchers validate the purity and isotopic labeling efficiency of this compound?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) and mass spectrometry (GC-MS) are standard for quantifying methyl ester content and confirming deuterium incorporation. For instance, GC analysis using HP-Innowax columns at 240–280°C detector temperatures can resolve fatty acid methyl esters (FAMEs) and assess isotopic peaks . Pharmacopeial guidelines (e.g., USP) recommend using reference standards like 3-acetylbenzophenone to validate chromatographic purity and system suitability .

Q. What are the primary analytical challenges in distinguishing this compound from its non-deuterated counterpart?

- Methodological Answer : Spectral overlap in NMR or IR due to isotopic substitution requires high-resolution techniques. For example, -NMR can detect deuterium-induced peak splitting, while LC-MS/MS with selected reaction monitoring (SRM) can differentiate isotopic clusters. Cross-validation with synthetic standards (e.g., Dihydro Ketoprofen reference materials) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data when scaling up this compound synthesis?

- Methodological Answer : Use ANOVA and signal-to-noise (S/N) ratio analysis to identify dominant factors. For instance, catalyst concentration contributes >77% to yield variance in methyl ester production, while reaction temperature accounts for secondary effects . Pilot-scale experiments under DOE (Design of Experiments) frameworks can reconcile lab-scale optimizations (e.g., 96.7% yield in rapeseed methyl ester) with industrial constraints .

Q. What experimental designs are suitable for studying the pharmacokinetic stability of this compound in biological matrices?

- Methodological Answer : Mixed-methods approaches combine quantitative LC-MS/MS pharmacokinetic profiling with qualitative stability-indicating assays (e.g., forced degradation under heat, light, and pH extremes). A hypothetical study could use a quasi-experimental design to compare deuterated vs. non-deuterated metabolite half-lives in vitro .

Q. How do spectral interferences from deuterium labeling affect COX inhibition assays for this compound?

- Methodological Answer : Isotopic labeling may alter binding kinetics to COX-1/COX-2 enzymes. Competitive ELISA or fluorescence polarization assays with indomethacin-d4 (a structurally similar COX inhibitor) as a reference can quantify interference. Calibration curves using non-deuterated Ketoprofen controls are essential to isolate isotopic effects .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing batch-to-batch variability in deuterated methyl ester production?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) coupled with Taguchi S/N ratios can identify outliers and systemic errors. For example, a 37.679 S/N ratio in rapeseed methyl ester studies highlights reproducibility within ±3% variance under optimal conditions .

Q. How should researchers address discrepancies between theoretical and observed deuterium incorporation rates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.